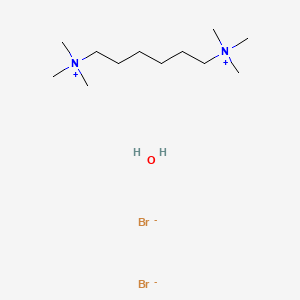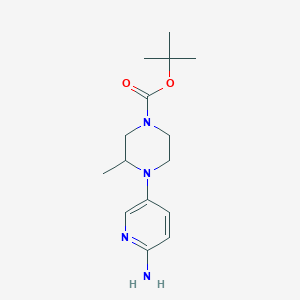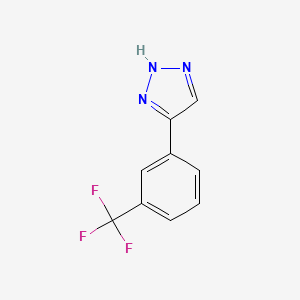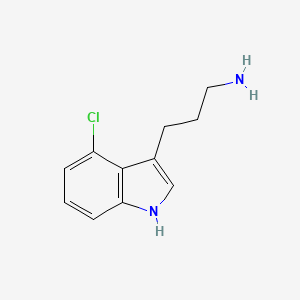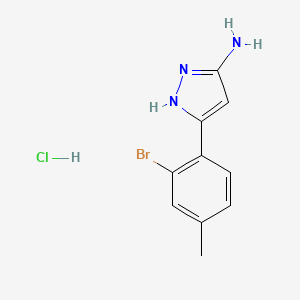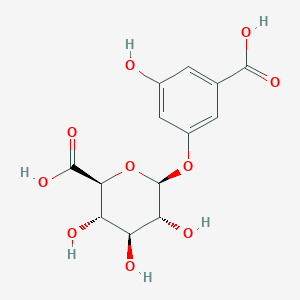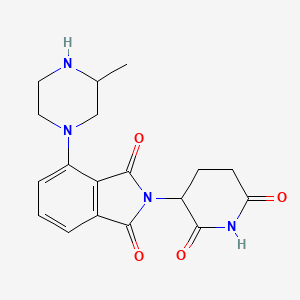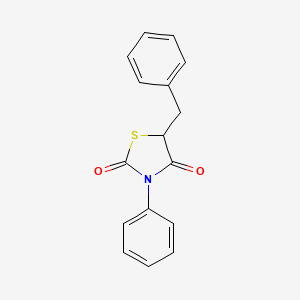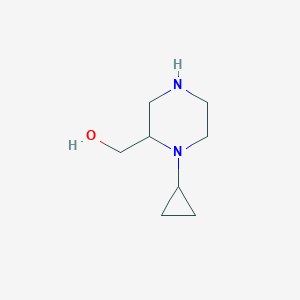
1-Cyclopropylpiperazine-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylpiperazine-2-methanol is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a cyclopropyl group and a hydroxymethyl group attached to the piperazine ring makes this compound a unique and interesting compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopropylpiperazine-2-methanol can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis . The compound is then purified and characterized using various analytical techniques such as FT-IR and FT-Raman spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropylpiperazine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
1-Cyclopropylpiperazine-2-methanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylpiperazine-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Cyclopropylpiperazine-2-methanol can be compared with other similar compounds, such as:
1-Cyclopropylpiperazine: A derivative of piperazine with a cyclopropyl group attached to the nitrogen atom.
4-Cyclopropylpiperazine: Another piperazine derivative with a cyclopropyl group attached to the fourth position of the ring.
The uniqueness of this compound lies in the presence of both the cyclopropyl group and the hydroxymethyl group, which confer distinct chemical and biological properties to the compound .
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
(1-cyclopropylpiperazin-2-yl)methanol |
InChI |
InChI=1S/C8H16N2O/c11-6-8-5-9-3-4-10(8)7-1-2-7/h7-9,11H,1-6H2 |
Clave InChI |
HCPBSQWUTUTSGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCNCC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile](/img/structure/B13710774.png)
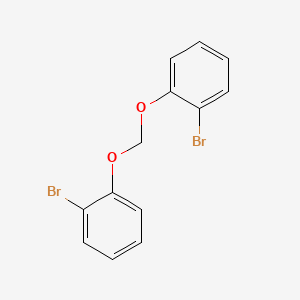
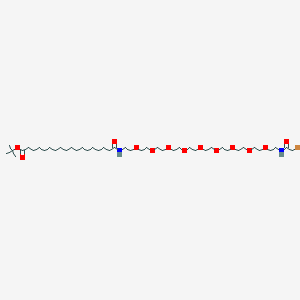
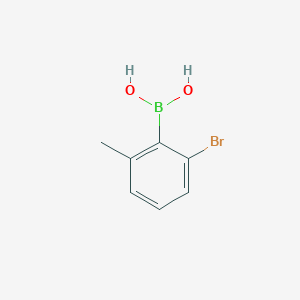
![3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13710787.png)
